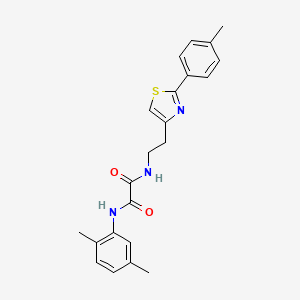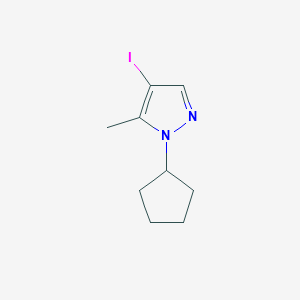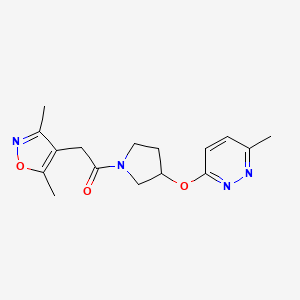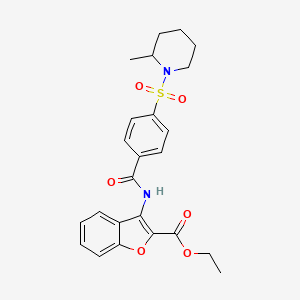![molecular formula C23H26FN7O2 B2837361 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171313-46-4](/img/structure/B2837361.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H26FN7O2 and its molecular weight is 451.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Impairment and Neurodegenerative Diseases
Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidinone class, such as ITI-214, display potent inhibitory activity on phosphodiesterase 1 (PDE1). This enzyme inhibition is associated with potential therapeutic applications in cognitive deficits related to schizophrenia and Alzheimer's disease, among other central nervous system disorders. ITI-214, in particular, has been highlighted for its picomolar inhibitory potency and selectivity against PDE1, demonstrating effectiveness in vivo, which suggests its applicability in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial and Anti-Inflammatory Applications
Another study focused on pyrazolo[1,5-a]pyrimidines, illustrating their potential in nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. This highlights the chemical scaffold's capability to offer therapeutic benefits without the gastrointestinal side effects commonly associated with traditional NSAIDs (Auzzi et al., 1983).
Neuroinflammation and Imaging
Compounds within the pyrazolo[1,5-a]pyrimidines family have also been evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives have been used to develop radiolabeled compounds for positron emission tomography (PET) imaging, aiding in the visualization of neuroinflammation in vivo, demonstrating their potential in diagnosing and studying inflammatory conditions of the brain (Damont et al., 2015).
Antibacterial Activity
FYL-67, a novel linezolid analogue with a modified pyrazole group, has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This study not only demonstrated the compound's antimicrobial potential but also delved into its metabolic pathway, providing insights for further development and optimization (Sang et al., 2016).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a plethora of biological activities . The interaction of this compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities exhibited by pyrimidine derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to the aforementioned biological activities, such as those involved in myeloid leukemia .
Pharmacokinetics
The synthesis of pharmacologically active decorated diazines, which include pyrimidines, often takes into account the improvement of druglikeness and adme-tox properties .
Result of Action
Given the broad range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the effects could be diverse, depending on the specific target and the context of the interaction .
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7O2/c1-4-6-15(7-5-2)21(32)26-19-12-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-8-16(24)9-11-17/h8-13,15H,4-7H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAWDUTYPCSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)

![2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2837292.png)




